N-acetylsphingosine 1-phosphate
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Overview
Description
Ceramide-1-phosphate blocks apoptosis through inhibition of acid sphingomyelinase in macrophages.
N-acetylsphingosine 1-phosphate is a N-acylsphingosine 1-phosphate in which the N-acyl group is specified as acetyl. It derives from a N-acetylsphingosine. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Regulation of DNA Synthesis and Cell Division : N-acetylsphingosine 1-phosphate has been shown to stimulate DNA synthesis and cell division, with its effects being antagonized by cell-permeable ceramides, suggesting a balance between ceramide and ceramide-1-phosphate levels may regulate cell proliferation (Gomez-Muñoz et al., 1995).
Involvement in Signal Transduction Pathways : The compound plays a role in signal transduction, as observed in insulin-producing cells where its interaction with other lipids like ceramide and diacylglycerol influences protein kinase and transcription factor activation (Welsh, 1996).
Impact on Apoptosis and Cell Cycle : this compound is involved in the induction of apoptosis and cell cycle arrest in certain cell types, as demonstrated in leukemia cells (Sawai et al., 1995).
Role in Phospholipase D Activity : It affects phospholipase D activity, as shown in rat C6 glial cells, indicating its involvement in cellular processes like membrane trafficking and signal transduction (Yoshimura et al., 1997).
Epigenetic Regulation : this compound has been linked to epigenetic regulation of gene expression, particularly by influencing histone acetylation in the nucleus, thereby modulating transcriptional activity (Hait et al., 2009).
Potential in Autoimmune Disorders Treatment : Research on sphingosine 1-phosphate lyase, which interacts with this compound, indicates potential therapeutic applications in treating autoimmune disorders (Bagdanoff et al., 2009).
Effect on Platelet Activation : Sphingosine-1-phosphate, closely related to this compound, is involved in platelet activation, suggesting a role in thrombosis and hemostasis (Yatomi et al., 1995).
Metabolic Pathways in Bacteria : this compound is also relevant in bacterial metabolic pathways, as shown in studies of Escherichia coli, highlighting its broader biological significance (Mengin-Lecreulx & van Heijenoort, 1993).
Mechanism of Action
- Role : It has dual actions: promoting cell survival as an intracellular second messenger and stimulating cell migration as an extracellular receptor agonist .
- Intracellular Action : C1P promotes cell survival by inhibiting apoptosis. It blocks DNA fragmentation and the caspase-9/caspase-3 pathway, thus preventing programmed cell death .
- Extracellular Action : C1P stimulates cell migration through specific plasma membrane receptors coupled to Gi proteins .
- C1P is generated by phosphorylation of ceramide via ceramide kinase (CerK). It regulates cell proliferation and apoptosis .
- C1P is a potent pro-inflammatory agent, impacting inflammatory responses .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Future Directions
The importance of neuroinflammation in many other brain diseases would expect an extension of the use of such analogs for the treatment of other ailments in the future . The multifaceted possibility to address the metabolism and biology of bioactive sphingosine 1-phosphate as novel targets for the development of therapeutic paradigms and the discovery of new drugs .
Biochemical Analysis
Biochemical Properties
N-acetylsphingosine 1-phosphate interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolism of sphingolipids, which are essential components of cell membranes . It is also involved in the aggregation and toxicity of metal-free and metal-treated amyloid-β, a pathological component in Alzheimer’s disease-affected brains .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to interact with both amyloid-β and metal ions, affecting the aggregation of metal-free amyloid-β and metal–amyloid-β .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is capable of interacting with both amyloid-β and metal ions, consequently affecting the aggregation of metal-free amyloid-β and metal–amyloid-β .
Metabolic Pathways
This compound is involved in the metabolic pathways of sphingolipids It interacts with various enzymes or cofactors in these pathways
Properties
IUPAC Name |
[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26)/b16-15+/t19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPZKJVGDYNEAW-QUDYQQOWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NO6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is known about the presence and levels of C2-ceramide 1-phosphate in mammalian tissues?
A: While C2-ceramide is a commonly used analog in ceramide research, its phosphorylated form, C2-ceramide 1-phosphate, has been less extensively studied. Research has confirmed the presence of C2-ceramide in mammalian tissues, specifically in the brain (±10 pmol/g) and liver (±25 pmol/g) of mice []. These levels were significantly lower (approximately 5000-fold) compared to the predominant long-chain ceramide species []. Although the study didn't directly quantify C2-ceramide 1-phosphate levels, it demonstrated that human ceramide kinase (HsCERK) effectively phosphorylates C2-ceramide []. This finding suggests that C2-ceramide 1-phosphate can be generated in vivo and may play a role in cellular processes.
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